molecular formula C40H68O7P2 B1263293 (1S,2S,3S)-prephytoene diphosphate

(1S,2S,3S)-prephytoene diphosphate

Cat. No. B1263293
M. Wt: 722.9 g/mol
InChI Key: RVCNKTPCHZNAAO-XGYYIUAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,3S)-prephytoene diphosphate is a prephytoene diphosphate. It is an enantiomer of a (1R,2R,3R)-prephytoene diphosphate.

Scientific Research Applications

Carotenoid Biosynthesis

  • Gene Clusters in Carotenoid-Producing Bacteria : A study identified a cluster of genes essential for carotenoid biosynthesis in Erwinia herbicola, including crtB and crtE, responsible for converting geranylgeranyl diphosphate (GGPP) to prephytoene diphosphate and then to phytoene (Math, Hearst, & Poulter, 1992).
  • Enzyme Catalysis in Carotenoid Biosynthesis : Another study isolated a bifunctional enzyme from Capsicum chromoplast stroma, which catalyzes the synthesis of phytoene from geranylgeranyl diphosphate, with prephytoene diphosphate as an intermediate (Dogbo, Laferriere, D'harlingue, & Camara, 1988).

Enzymatic Reactions and Intermediates

  • Diphosphate Conformational Properties : A study on proton magnetic resonance of dinucleotide conformation in aqueous solution, including a 3′,5′-diphosphate fragment, contributes to understanding the conformational properties relevant to prephytoene diphosphate (Wood, Ogilvie, & Hruska, 1975).

Other Related Studies

  • Polyoxometalate Chemistry and Diphosphates : A review in polyoxometalate chemistry highlights the role of diphosphates, like prephytoene diphosphate, in the synthesis and properties of various compounds (Banerjee, Bassil, Röschenthaler, & Kortz, 2012).
  • Photoinduced Synthesis in Mycobacterium sp. : Research on a Mycobacterium sp. demonstrated that photoinduction results in the synthesis of prephytoene pyrophosphate and its synthetase, marking the first fully photoinduced enzymatic reaction in this organism (Gregonis & Rilling, 1973).

properties

Product Name

(1S,2S,3S)-prephytoene diphosphate

Molecular Formula

C40H68O7P2

Molecular Weight

722.9 g/mol

IUPAC Name

[(1S,2S,3S)-2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+/t38-,39-,40-/m0/s1

InChI Key

RVCNKTPCHZNAAO-XGYYIUAYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/[C@H]1[C@@H]([C@@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C

synonyms

prelycopersene pyrophosphate
prephytoene pyrophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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